3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and trifluoromethyl groups imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Suzuki–Miyaura Cross-Coupling Reaction: This intermediate undergoes a Suzuki–Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., XPhosPdG2/XPhos) to introduce the iodine substituent.
Reaction Conditions: The reaction is typically carried out under microwave-assisted conditions to enhance the efficiency and yield of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. Continuous flow chemistry and automated synthesis platforms could be employed to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to introduce additional functional groups.
Oxidation and Reduction: The pyrazolo[1,5-a]pyrimidine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated derivatives, while substitution reactions can produce compounds with different nucleophilic groups.
Scientific Research Applications
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for designing new pharmaceuticals with potential anti-inflammatory, anticancer, and antiviral activities.
Materials Science: The compound can be used to develop new materials with specific electronic and photophysical properties.
Biological Studies: Researchers can use the compound to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, derivatives of this compound have shown inhibitory activity against monoamine oxidase B, an important target in neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of the target compound.
3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features and biological activities.
Uniqueness
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3IN3/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXDOZVLRHOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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